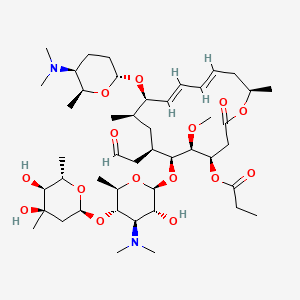
Foromacidin C
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Foromacidin C, also known as Spiramycin III, is an antibiotic within the erythromycin/carbomycin group of compounds. It is a natural product derived from the bacterium Streptomyces ambofaciens. This compound is part of the macrolide class of antibiotics, which are known for their broad-spectrum antibacterial activity .
Vorbereitungsmethoden
Foromacidin C is typically produced through fermentation processes involving Streptomyces ambofaciens. The fermentation broth is then subjected to various purification steps to isolate the compound. Industrial production methods often involve optimizing the fermentation conditions to maximize yield. This includes controlling factors such as pH, temperature, and nutrient supply .
Analyse Chemischer Reaktionen
Foromacidin C undergoes several types of chemical reactions, including:
Oxidation: This reaction can modify the hydroxyl groups present in the molecule.
Reduction: This can affect the carbonyl groups within the structure.
Wissenschaftliche Forschungsanwendungen
Foromacidin C has a wide range of applications in scientific research:
Chemistry: It is used as a model compound for studying macrolide antibiotics.
Biology: It serves as a tool for investigating bacterial protein synthesis.
Medicine: this compound is used to treat various bacterial infections, including those caused by and species.
Industry: It is employed in veterinary medicine to treat infections in livestock .
Wirkmechanismus
Foromacidin C exerts its effects by binding to the 50S subunit of the bacterial ribosome, thereby inhibiting protein synthesis. This action prevents the growth and replication of bacteria. The molecular targets involved include the ribosomal RNA and associated proteins .
Vergleich Mit ähnlichen Verbindungen
Foromacidin C is similar to other macrolide antibiotics such as erythromycin and azithromycin. it is unique in its specific spectrum of activity and its pharmacokinetic properties. Similar compounds include:
Erythromycin: Another macrolide antibiotic with a similar mechanism of action.
Azithromycin: Known for its extended half-life and broader spectrum of activity.
Clarithromycin: Used for its enhanced activity against certain bacterial strains
Eigenschaften
CAS-Nummer |
889888-56-6 |
|---|---|
Molekularformel |
C46H78N2O15 |
Molekulargewicht |
899.1 g/mol |
IUPAC-Name |
[(4R,5S,6S,7R,9R,10R,11E,13E,16R)-6-[(2S,3R,4R,5S,6R)-5-[(2S,4R,5S,6S)-4,5-dihydroxy-4,6-dimethyloxan-2-yl]oxy-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-10-[(2R,5S,6S)-5-(dimethylamino)-6-methyloxan-2-yl]oxy-5-methoxy-9,16-dimethyl-2-oxo-7-(2-oxoethyl)-1-oxacyclohexadeca-11,13-dien-4-yl] propanoate |
InChI |
InChI=1S/C46H78N2O15/c1-13-35(50)60-34-24-36(51)56-27(3)17-15-14-16-18-33(61-37-20-19-32(47(8)9)28(4)57-37)26(2)23-31(21-22-49)42(43(34)55-12)63-45-40(52)39(48(10)11)41(29(5)59-45)62-38-25-46(7,54)44(53)30(6)58-38/h14-16,18,22,26-34,37-45,52-54H,13,17,19-21,23-25H2,1-12H3/b15-14+,18-16+/t26-,27-,28+,29-,30+,31+,32+,33+,34-,37+,38+,39-,40-,41-,42+,43+,44+,45+,46-/m1/s1 |
InChI-Schlüssel |
HSZLKTCKAYXVBX-DCAGQSADSA-N |
Isomerische SMILES |
CCC(=O)O[C@@H]1CC(=O)O[C@@H](C/C=C/C=C/[C@@H]([C@@H](C[C@@H]([C@@H]([C@H]1OC)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C)O[C@H]3C[C@@]([C@H]([C@@H](O3)C)O)(C)O)N(C)C)O)CC=O)C)O[C@H]4CC[C@@H]([C@@H](O4)C)N(C)C)C |
Kanonische SMILES |
CCC(=O)OC1CC(=O)OC(CC=CC=CC(C(CC(C(C1OC)OC2C(C(C(C(O2)C)OC3CC(C(C(O3)C)O)(C)O)N(C)C)O)CC=O)C)OC4CCC(C(O4)C)N(C)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















